2'-Deoxycytidine-2'-13C

Isotopic purity Stable isotope labeling Quality control

Quantifying endogenous deoxycytidine by LC-MS/MS is confounded by co-eluting unlabeled analyte, breaking isotopic resolution. 2'-Deoxycytidine-2'-13C resolves this as a stable isotope-labeled internal standard (SIL-IS) with a +1 Da mass shift that preserves chromatographic co-elution. - ≥99 atom% 13C at the 2'-position; ≥98% chemical purity - No measurable chromatographic isotope effect vs. unlabeled analyte - Validated for SIL-IS use in pharmacokinetic studies and therapeutic drug monitoring Supplied as a white to off-white solid; shipped ambient. For research use only.

Molecular Formula C9H13N3O4
Molecular Weight 228.21 g/mol
Cat. No. B13855087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycytidine-2'-13C
Molecular FormulaC9H13N3O4
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1
InChIKeyCKTSBUTUHBMZGZ-SARLRRDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxycytidine-2'-13C: Site-Specific 13C-Labeled Nucleoside


2'-Deoxycytidine-2'-13C is a stable isotope-labeled derivative of the endogenous nucleoside 2'-deoxycytidine, wherein a single carbon-12 atom at the 2' position of the deoxyribose sugar moiety is selectively replaced with carbon-13 . This monoisotopic labeling yields a molecular mass of 228.21 g/mol (C₈¹³CH₁₃N₃O₄), representing a +1 Da mass shift relative to the unlabeled compound . Commercial preparations typically achieve chemical purity ≥98% with isotopic enrichment ≥99 atom % 13C . As a site-specifically labeled nucleoside, it is distinct from perdeuterated or uniformly labeled alternatives, providing targeted analytical utility in mass spectrometry-based quantification and NMR-based structural studies .

Why 2'-Deoxycytidine-2'-13C Cannot Be Substituted


Substitution with unlabeled 2'-deoxycytidine fails for any application requiring mass spectrometric quantification because co-eluting endogenous analyte cannot be distinguished from the standard, violating the fundamental requirement for isotopic resolution in stable isotope dilution assays [1]. Substitution with an alternative 13C-labeled regioisomer—such as 2'-deoxycytidine-1'-13C—introduces a distinct site of isotopic enrichment, which alters NMR spectral properties and may affect tracer interpretation in metabolic flux studies where the labeled carbon position determines the observable pathway . Furthermore, the use of 15N-labeled alternatives (e.g., 2'-deoxycytidine-15N₃) introduces a different mass shift (+3 Da) and retention time behavior, precluding direct method transfer without revalidation of chromatographic separation parameters [2].

2'-Deoxycytidine-2'-13C Differentiation Evidence


Isotopic Enrichment Benchmarking vs. Alternative Standards

Commercial preparations of 2'-deoxycytidine-2'-13C are certified to isotopic enrichment of ≥99 atom % 13C, with chemical purity ≥98% . This enrichment specification is equivalent to that reported for the 1'-13C regioisomer (99 atom % 13C) and exceeds the purity threshold (≥95%) typically required for stable isotope-labeled internal standards in regulated bioanalysis [1][2].

Isotopic purity Stable isotope labeling Quality control

Mass Spectrometry Compatibility and Co-Elution

2'-Deoxycytidine-2'-13C exhibits a molecular mass of 228.21 g/mol, exactly +1 Da greater than unlabeled 2'-deoxycytidine (227.22 g/mol) . This single-mass-unit difference is sufficient for baseline mass spectrometric resolution in LC-MS applications, while preserving near-identical chromatographic retention time and ionization efficiency—a requirement for accurate stable isotope dilution quantification [1].

LC-MS quantification Stable isotope dilution Internal standard

Site-Specific NMR for Relaxation and Structural Studies

The 13C label at the 2' position of the deoxyribose moiety enables site-specific NMR relaxation time (T₁, T₂) measurements when incorporated into oligonucleotides, providing localized dynamic information about DNA backbone flexibility [1]. This contrasts with uniformly 13C/15N-labeled nucleotides, which generate spectral crowding and cross-relaxation artifacts that complicate site-resolved analysis [2]. The 2' position in deoxyribose is chemically distinct from the 1' position (glycosidic bond attachment), offering complementary structural information.

NMR spectroscopy Site-specific labeling Relaxation time measurement

Purity and Stability for Analytical Method Development

Vendor specifications for 2'-deoxycytidine-2'-13C indicate chemical purity ≥98% and recommend storage at -20°C for long-term stability up to 3 years as a powder, with 4°C storage viable for 2 years . The monohydrate form (CAS 478511-23-8) exhibits aqueous solubility suitable for LC-MS mobile phase preparation without requiring organic co-solvents [1]. These specifications are comparable to the unlabeled compound, confirming that isotopic substitution does not compromise storage or handling characteristics.

Product specification Stability Procurement

2'-Deoxycytidine-2'-13C Application Scenarios


Internal Standard for LC-MS/MS Quantification in Biological Matrices

2'-Deoxycytidine-2'-13C is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous 2'-deoxycytidine in plasma, urine, or tissue homogenates using LC-MS/MS. The +1 Da mass shift enables baseline separation in the mass analyzer while preserving chromatographic co-elution with the unlabeled analyte, thereby correcting for matrix effects, extraction recovery variability, and ionization suppression . This application is particularly critical in pharmacokinetic studies of nucleoside analog drugs (e.g., gemcitabine, decitabine), where accurate measurement of endogenous deoxycytidine pools informs therapeutic monitoring and toxicity assessment .

NMR Relaxation Studies of Oligonucleotide Backbone Dynamics

For structural biologists investigating DNA flexibility, protein-DNA binding interfaces, or lesion-induced conformational changes, 2'-deoxycytidine-2'-13C provides a site-specific NMR probe when incorporated via solid-phase oligonucleotide synthesis. The isolated 13C nucleus at the 2' position enables measurement of longitudinal (T₁) and transverse (T₂) relaxation times without interference from adjacent 13C dipolar couplings that complicate uniformly labeled samples . The 2' position specifically reports on deoxyribose sugar pucker dynamics and backbone conformational exchange on the ps-ns and μs-ms timescales, offering information complementary to base-labeled or 1'-labeled analogs .

Tracer Studies of Salvage Pathway and DNA Incorporation

In cellular metabolism studies, 2'-deoxycytidine-2'-13C serves as an exogenous tracer to quantify the contribution of the deoxycytidine salvage pathway to DNA synthesis. Following cellular uptake and phosphorylation by deoxycytidine kinase, the 13C label is incorporated into nascent DNA strands, where it can be detected either by mass spectrometry following enzymatic hydrolysis to nucleosides or by NMR of extracted genomic DNA . The 2' position labeling persists through phosphorylation to dCMP, dCDP, and dCTP, enabling tracking of the intact deoxyribose moiety. This application is distinct from uniformly labeled or base-labeled tracers, which may report on different metabolic fates due to base deamination or salvage pathway bifurcation .

Method Development for Clinical Nucleoside Assays

Clinical laboratories developing or validating LC-MS/MS assays for therapeutic drug monitoring of cytidine analog chemotherapeutics can utilize 2'-deoxycytidine-2'-13C as a system suitability standard and method development tool. The high isotopic enrichment (≥99 atom % 13C) and defined chemical purity (≥98%) meet the quality thresholds required for calibrator preparation in regulated bioanalytical settings . Unlike deuterated internal standards, the single 13C substitution exhibits no measurable chromatographic isotope effect, ensuring that retention time alignment between analyte and internal standard is preserved across gradient elution conditions—a critical factor for robust peak integration in high-throughput clinical workflows .

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